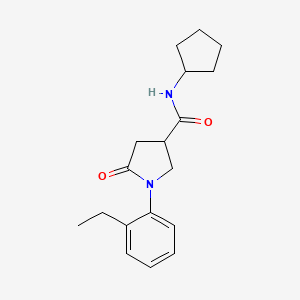![molecular formula C16H20N4OS B4723160 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Übersicht
Beschreibung
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as EMP1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMP1 belongs to the class of pyrimidine-based compounds and has been studied extensively for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is not fully understood; however, studies have suggested that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, this compound has been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its potent activity against cancer cells, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, including the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, this compound has the potential to be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential application in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by modulating the activity of various inflammatory mediators. Furthermore, this compound has been studied for its potential application in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-13-12(2)22-11-14(13)15(21)19-7-9-20(10-8-19)16-17-5-4-6-18-16/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHXLOHNTAQPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4723081.png)

![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)

![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
amino]benzamide](/img/structure/B4723159.png)
